N~2~,N~6~-Bis(4-methoxyphenyl)-7H-purine-2,6-diamine
CAS No.: 791584-51-5
Cat. No.: VC19048231
Molecular Formula: C19H18N6O2
Molecular Weight: 362.4 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 791584-51-5 |
---|---|
Molecular Formula | C19H18N6O2 |
Molecular Weight | 362.4 g/mol |
IUPAC Name | 2-N,6-N-bis(4-methoxyphenyl)-7H-purine-2,6-diamine |
Standard InChI | InChI=1S/C19H18N6O2/c1-26-14-7-3-12(4-8-14)22-18-16-17(21-11-20-16)24-19(25-18)23-13-5-9-15(27-2)10-6-13/h3-11H,1-2H3,(H3,20,21,22,23,24,25) |
Standard InChI Key | LMJOYWNCVBCMDV-UHFFFAOYSA-N |
Canonical SMILES | COC1=CC=C(C=C1)NC2=NC(=NC3=C2NC=N3)NC4=CC=C(C=C4)OC |
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure features a purine scaffold substituted at the N² and N⁶ positions with 4-methoxyphenyl groups (Figure 1). The purine core consists of a fused pyrimidine-imidazole ring system, while the methoxy (-OCH₃) groups on the phenyl rings enhance lipophilicity and influence electronic interactions. The IUPAC name, 2-N,6-N-bis(4-methoxyphenyl)-7H-purine-2,6-diamine, reflects this substitution pattern.
Table 1: Key Structural and Physical Properties
Property | Value |
---|---|
Molecular Formula | C₁₉H₁₈N₆O₂ |
Molecular Weight | 362.4 g/mol |
CAS Number | 791584-51-5 |
Canonical SMILES | COC1=CC=C(C=C1)NC2=NC(=NC3=C2NC=N3)NC4=CC=C(C=C4)OC |
Topological Polar Surface Area | 79 Ų |
LogP (Octanol-Water Partition) | 2.6 |
The compound’s moderate LogP value (2.6) suggests balanced lipophilicity, facilitating membrane permeability while retaining aqueous solubility—a critical feature for drug-like molecules . Its polar surface area (79 Ų) aligns with guidelines for central nervous system penetration, though experimental validation is needed .
Synthesis and Structural Modification
Synthetic Routes
The synthesis of N²,N⁶-Bis(4-methoxyphenyl)-7H-purine-2,6-diamine typically begins with 2,6-dichloro-9H-purine as a precursor. A two-step amination process introduces the 4-methoxyphenyl groups:
-
C-6 Amination: Reaction with 4-methoxyaniline under palladium catalysis forms the N⁶-aryl bond .
-
C-2 Amination: Subsequent nucleophilic substitution at the C-2 position with another equivalent of 4-methoxyaniline yields the final product .
Table 2: Reaction Conditions for Key Steps
Step | Reagents/Conditions | Yield (%) |
---|---|---|
C-6 Amination | Pd(OAc)₂, Xantphos, Cs₂CO₃, 100°C | 65–75 |
C-2 Amination | 4-Methoxyaniline, DIPEA, DMF, 80°C | 70–80 |
Recent advances in regioselective alkylation, such as SnCl₄-catalyzed N⁷-tert-butylation of purines, highlight strategies to avoid competing N⁹ substitution—a consideration for future analog development .
Structural-Activity Relationships (SAR)
Modifications at the C-2 and C-6 positions significantly impact biological activity:
-
C-2 Substitution: Replacing the 4-methoxyphenyl group with aliphatic amines (e.g., ethyl) reduces potency but improves solubility .
-
C-6 Substitution: Bulky aryl groups enhance target binding but may compromise metabolic stability .
For example, replacing the 4-methoxyphenyl group at C-6 with a trifluoroethyl moiety (as in analog 3) retains antiparasitic activity but increases hepatic clearance .
Biological Activity and Mechanistic Insights
ADME Profile
Preliminary pharmacokinetic data for analogs suggest:
These properties indicate high plasma retention but potential first-pass metabolism challenges.
Applications in Drug Discovery
Lead Optimization
The compound serves as a scaffold for optimizing:
-
Potency: Introducing electron-withdrawing groups at C-8 (e.g., Cl) may enhance target affinity .
-
Solubility: Replacing one 4-methoxyphenyl group with a morpholino moiety improves aqueous solubility by 40% in analogs .
Table 3: Comparative Analysis of Purine Derivatives
Compound | MW (g/mol) | cLogP | T. b. brucei pEC₅₀ | Solubility (μM) |
---|---|---|---|---|
N²,N⁶-Bis(4-methoxyphenyl) | 362.4 | 2.6 | 7.5* | 69 |
NEU-1106 (control) | 314 | 2.6 | 7.5 | 10 |
6-Chloro-N⁷-tert-butyl | 254.7 | 3.1 | 6.8 | 12 |
*Estimated based on structural analogs .
Challenges and Future Directions
Metabolic Stability
The compound’s high hepatic clearance (64 mL/min/mg protein) necessitates structural tweaks, such as:
-
Introducing fluorine atoms to block cytochrome P450 oxidation .
-
Reducing N⁶ aryl bulk to decrease steric hindrance during glucuronidation .
Target Identification
Ongoing efforts aim to elucidate molecular targets via:
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume